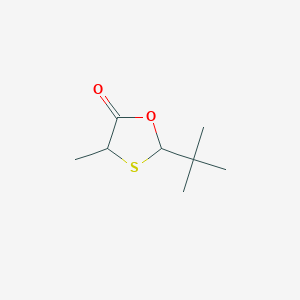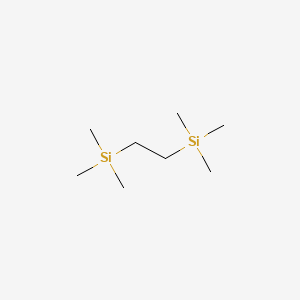
Silane, 1,2-ethanediylbis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, 1,2-ethanediylbis(trimethyl-: is a chemical compound with the formula C8H22Si2. . This compound is characterized by the presence of two silicon atoms bonded to an ethane backbone, with each silicon atom further bonded to three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silane, 1,2-ethanediylbis(trimethyl-) can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilyl chloride with ethylene in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods: In industrial settings, the production of Silane, 1,2-ethanediylbis(trimethyl-) often involves large-scale reactions using specialized equipment to ensure purity and yield. The process may include distillation and purification steps to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, 1,2-ethanediylbis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, 1,2-ethanediylbis(trimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which Silane, 1,2-ethanediylbis(trimethyl-) exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form stable bonds with various functional groups, allowing the compound to act as a versatile building block in chemical synthesis. The ethane backbone provides flexibility, enabling the compound to adopt different conformations and interact with a wide range of molecular targets .
Comparaison Avec Des Composés Similaires
1,2-ethynediylbis(trimethylsilane): Similar in structure but contains an ethynyl group instead of an ethane backbone.
Tetramethylsilane: Contains four methyl groups bonded to a single silicon atom.
Trimethylsilyl chloride: Contains three methyl groups bonded to a silicon atom with a chloride substituent.
Uniqueness: Silane, 1,2-ethanediylbis(trimethyl-) is unique due to its ethane backbone, which provides flexibility and allows for a wide range of chemical reactions. The presence of two silicon atoms bonded to an ethane backbone with three methyl groups each makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
6231-76-1 |
|---|---|
Formule moléculaire |
C8H22Si2 |
Poids moléculaire |
174.43 g/mol |
Nom IUPAC |
trimethyl(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C8H22Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
DMKCEJPDZDUPDV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
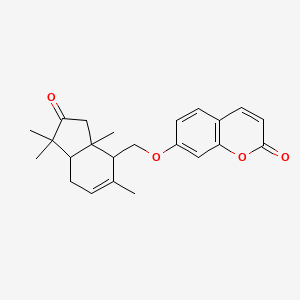
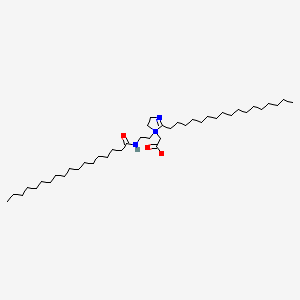
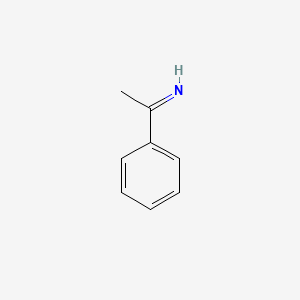
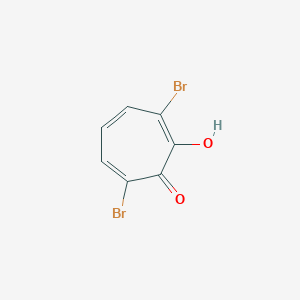
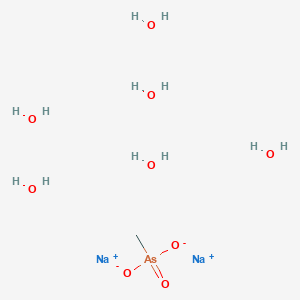
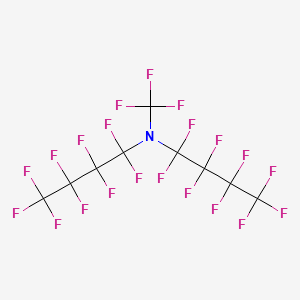
![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
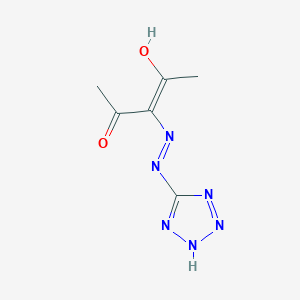
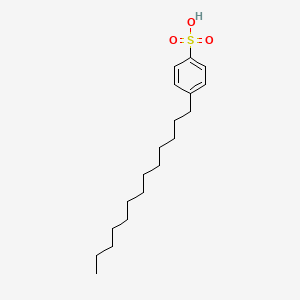
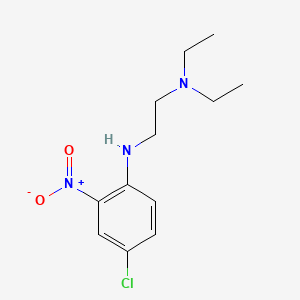
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)
